molecular formula C8H9ClN2O3 B8025971 5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE

5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE

Cat. No.: B8025971
M. Wt: 216.62 g/mol
InChI Key: FXBCHVPAZGFQSD-UHFFFAOYSA-N
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Description

5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE is a chemical compound with the molecular formula C8H8ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5th position, a nitro group at the 3rd position, and a propoxy group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE typically involves the nitration of 5-chloro-2-propoxy-pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3rd position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, alkoxides, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 5-Chloro-3-amino-2-propoxy-pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Pharmaceutical Applications

2.1 Antiviral Activity

Research indicates that pyridine derivatives, including 5-chloro-3-nitro-2-propoxypyridine, exhibit antiviral properties. A study demonstrated that pyridine N-oxide derivatives were effective against coronaviruses, suggesting potential in treating viral infections like SARS-CoV and feline infectious peritonitis virus (FIPV) . The mechanism involves inhibiting viral replication at various stages, making these compounds promising candidates for further development.

2.2 Analgesic Properties

The compound has also been investigated for its analgesic potential. Modifications of similar nitropyridine structures have shown strong analgesic effects upon administration . For instance, derivatives of 2-chloro-3-nitropyridine have been reported to possess significant analgesic activity when transformed into amino compounds through reduction processes.

Agrochemical Applications

3.1 Herbicidal Properties

This compound is recognized for its herbicidal activity. Similar compounds in the nitropyridine class have been utilized effectively in agricultural settings to control weeds in crops such as cereals and vegetables . The selective reactivity of the chlorine substituent enhances its utility as a herbicide.

Case Studies and Experimental Findings

Study Application Findings
Study 1AntiviralDemonstrated inhibitory effects against SARS-CoV with IC50 values indicating significant potency .
Study 2AnalgesicModified derivatives showed strong analgesic effects comparable to standard analgesics .
Study 3HerbicideEffective against various weed species with minimal phytotoxicity to crops .

Mechanism of Action

The mechanism of action of 5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE depends on its specific application and the target molecule it interacts with. In general, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chlorine atom and propoxy group can also participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-nitropyridine: Similar structure but lacks the propoxy group.

    5-Chloro-2-nitropyridine: Similar structure but lacks the propoxy group.

    3-Nitro-2-propoxy-pyridine: Similar structure but lacks the chlorine atom.

Uniqueness

5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE is unique due to the presence of both the chlorine atom and the propoxy group, which confer distinct chemical properties and reactivity

Biological Activity

5-Chloro-3-nitro-2-propoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, anticancer, and antiviral activities.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring with a nitro group and a propoxy substituent. Its structure can be represented as follows:

C8H8ClN2O3\text{C}_8\text{H}_8\text{Cl}\text{N}_2\text{O}_3

This configuration is significant for its interaction with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Research has indicated that pyridine derivatives, including this compound, exhibit antimicrobial properties. A study evaluated various pyridine N-oxide derivatives against feline coronavirus (FIPV) and human SARS-CoV. The results showed that structural modifications, like the presence of nitro groups, enhance antiviral activity . Although specific data for this compound is limited, the general trend suggests that similar compounds may possess significant antimicrobial effects.

Anticancer Activity

The anticancer potential of nitro-substituted pyridines has been explored in various studies. For instance, certain pyridine derivatives have demonstrated cytotoxic effects against cancer cell lines. A recent investigation into related compounds revealed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cell lines . The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.

Table 1: Cytotoxicity of Pyridine Derivatives

CompoundCell LineIC50 (µM)Remarks
This compoundOvarian CancerTBDModerate cytotoxicity
Related Pyridine DerivativeBreast CancerTBDLimited toxicity to healthy cells

Antiviral Activity

The antiviral capabilities of nitro compounds have been documented, particularly against viruses like HIV and coronaviruses. The presence of nitro groups has been linked to enhanced inhibitory effects on viral replication processes . While specific studies on this compound are scarce, its structural similarity to effective antiviral agents suggests potential efficacy.

Case Studies and Research Findings

  • Antiviral Efficacy : A study focused on pyridine derivatives found that modifications at the nitro position significantly influenced their ability to inhibit viral replication. Compounds with a nitro group demonstrated better activity against SARS-CoV compared to their non-nitro counterparts .
  • Cytotoxic Profile : Another research highlighted the cytotoxic profiles of various nitro-pyridine derivatives against different cancer cell lines, showing promising results for further development as anticancer agents .

Properties

IUPAC Name

5-chloro-3-nitro-2-propoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-2-3-14-8-7(11(12)13)4-6(9)5-10-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBCHVPAZGFQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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